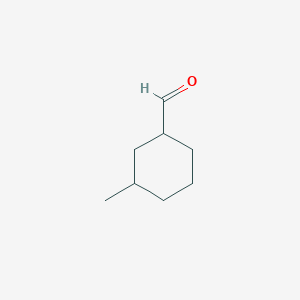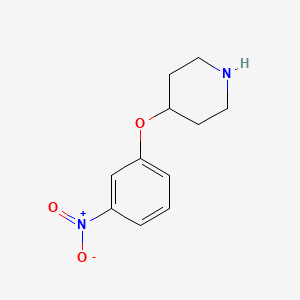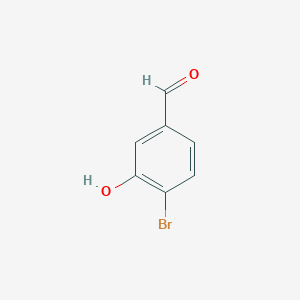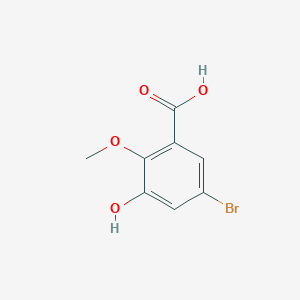
2-Bromo-4-isopropylphenol
Descripción general
Descripción
2-Bromo-4-isopropylphenol (2BIP) is a synthetic compound that has been used in the laboratory for various purposes. It is a white, crystalline solid with a pungent odor. It is a derivative of phenol, and is used in various applications such as organic synthesis, cosmetics, and pharmaceuticals. It is also used in the production of chemicals for industrial applications. 2BIP is an important intermediate for the synthesis of various compounds and is also used in the production of other compounds, including drugs and pesticides.
Aplicaciones Científicas De Investigación
Hydrogen Bonding Studies
A study by Luo, Lay, and Chen (2001) explored the hydrogen bonding associations of 2-isopropylphenol, which is structurally similar to 2-Bromo-4-isopropylphenol. Using nuclear magnetic resonance spectroscopy, they investigated its behavior in various solvents, providing insights into the molecular interactions of such phenolic compounds (Luo, Lay, & Chen, 2001).
Oxidation Processes
Zenkevich and Pushkareva (2018) examined the oxidation of 4-isopropylphenol in aqueous solutions, revealing details about the transformation of similar phenolic compounds under oxidative conditions. This research provides valuable information on the chemical behavior of this compound during oxidation (Zenkevich & Pushkareva, 2018).
Sonochemical Degradation Studies
Chiha et al. (2010) focused on the sonochemical degradation of 4-isopropylphenol, a compound structurally related to this compound. Their work highlights the effects of different matrices on the degradation process, which is crucial for understanding the environmental fate of such compounds (Chiha, Hamdaoui, Baup, Gondrexon, & Pétrier, 2010).
Electrophilic Substitution Studies
The research by Brittain et al. (1982) on the bromination of dimethylphenol, which is structurally similar to this compound, provides insights into electrophilic substitution reactions and the resultant product formation. This study is relevant for understanding the chemical behavior of brominated phenolic compounds (Brittain, Mare, Newman, & Chin, 1982).
Antifungal Activity
A study by Jang Do Yeon et al. (2007) on derivatives of isopropylphenol, including 4-isopropylphenol, revealed their antifungal activities against various plant pathogens. This research is indicative of the potential applications of this compound in antifungal treatments (Jang Do Yeon et al., 2007).
Zeolite Catalysis
Xu, Miller, Agrawal, and Jones (2013) studied the zeolite-catalyzed alkylation of phenol with propylene, focusing on maximizing the production of 2-isopropylphenol. This research can be extended to understanding the catalytic behavior of this compound in similar reactions (Xu, Miller, Agrawal, & Jones, 2013).
Safety and Hazards
2-Bromo-4-isopropylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-bromo-4-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZOYEUHMVUPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566247 | |
| Record name | 2-Bromo-4-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19432-27-0 | |
| Record name | 2-Bromo-4-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(propan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














